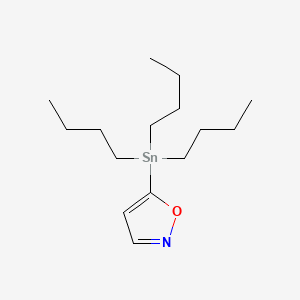
5-(Tributylstannyl)-isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tributylstannyl)-isoxazole is an organotin compound that features a stannyl group attached to an isoxazole ring. Organotin compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the stannyl group in this compound makes it a valuable intermediate in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)-isoxazole typically involves the stannylation of isoxazole derivatives. One common method is the palladium-catalyzed stannylation reaction, where a halogenated isoxazole is reacted with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tributylstannyl)-isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with halogenated aromatic compounds to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Halogenated Isoxazoles: Starting materials for the synthesis.
Major Products Formed
Aryl Isoxazoles: Formed through Stille coupling reactions.
Tin Oxides: Formed through oxidation reactions.
Tin Hydrides: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
5-(Tributylstannyl)-isoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Tributylstannyl)-isoxazole involves the interaction of the stannyl group with various molecular targets. In cross-coupling reactions, the stannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the isoxazole ring can also influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Tributylstannyl)-oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.
5-(Tributylstannyl)-thiophene: Contains a thiophene ring instead of an isoxazole ring.
5-(Tributylstannyl)-pyridine: Features a pyridine ring instead of an isoxazole ring.
Uniqueness
5-(Tributylstannyl)-isoxazole is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specific organic molecules that require the isoxazole moiety.
Propiedades
Fórmula molecular |
C15H29NOSn |
|---|---|
Peso molecular |
358.11 g/mol |
Nombre IUPAC |
tributyl(1,2-oxazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; |
Clave InChI |
MPKDZIYDWGCHCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


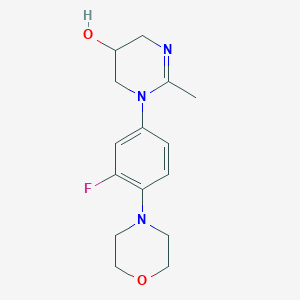
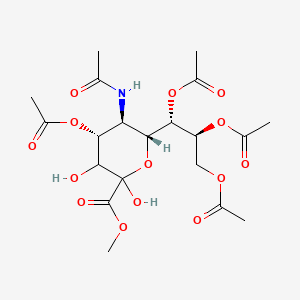
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
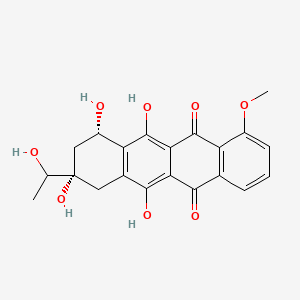



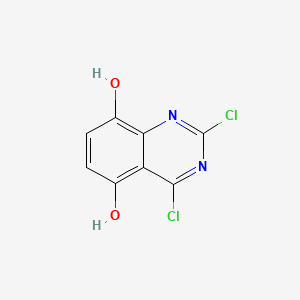
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

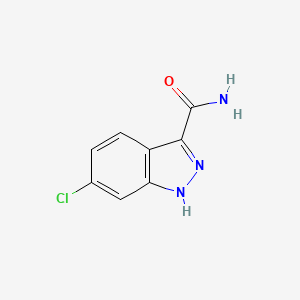
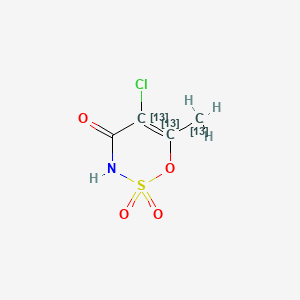
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)
